

Spectroscopic Profile of 4-Chromanol: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Chromanol** (CAS No. 1481-93-2), a heterocyclic compound of interest in medicinal chemistry and materials science. This document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition, to support compound identification, characterization, and further research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of **4-Chromanol**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **4-Chromanol**



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.18	d	7.6	1	H-5
6.87	t	7.6	1	H-7
6.80	t	7.6	1	H-6
6.74	d	7.6	1	H-8
4.77	t	4.4	1	H-4
4.31	ddd	11.0, 5.4, 3.4	1	H-2a
4.22	ddd	11.0, 8.8, 3.4	1	H-2b
2.80	S	-	1	ОН
2.14	m	-	1	Н-3а
2.02	m	-	1	H-3b

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for **4-Chromanol**



Chemical Shift (δ) ppm	Carbon Atom Assignment
154.5	C-8a
129.8	C-5
127.4	C-7
121.5	C-4a
120.8	C-6
117.1	C-8
65.1	C-4
63.8	C-2
31.1	C-3

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 4-Chromanol

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350	Strong, Broad	O-H stretch (alcohol)
3020	Medium	C-H stretch (aromatic)
2920	Medium	C-H stretch (aliphatic)
1580, 1480, 1450	Medium-Strong	C=C stretch (aromatic ring)
1230	Strong	C-O stretch (aryl ether)
1050	Strong	C-O stretch (alcohol)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation Data for 4-Chromanol



m/z	Relative Intensity (%)	Putative Fragment Assignment
150	100	[M] ⁺ (Molecular Ion)
132	30	[M - H ₂ O] ⁺
121	80	[M - CHO] ⁺
107	40	[M - C ₂ H ₃ O] ⁺
91	35	[C ₇ H ₇]+
77	25	[C ₆ H ₅]+

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **4-Chromanol** (approximately 10-20 mg for 1H NMR and 50-100 mg for ^{13}C NMR) is prepared in deuterated chloroform (CDCl 3 , \sim 0.7 mL). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The sample is placed in a 5 mm NMR tube.

- ¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of, for example, 400 MHz. A standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same spectrometer, operating at a corresponding frequency (e.g., 100 MHz). A proton-decoupled pulse sequence is utilized to simplify the spectrum to single lines for each unique carbon atom. The solvent signal (CDCl₃ at δ = 77.16 ppm) is used as an internal reference.

Infrared (IR) Spectroscopy



The IR spectrum of solid **4-Chromanol** is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample is prepared as a KBr (potassium bromide) pellet. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The spectrum is recorded over the range of 4000-400 cm⁻¹, and a background spectrum of a pure KBr pellet is subtracted to obtain the final spectrum of the compound.

Mass Spectrometry (MS)

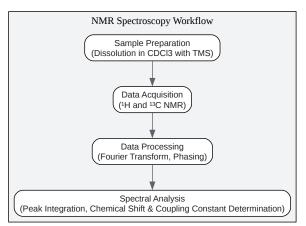
The mass spectrum of **4-Chromanol** is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column (e.g., a non-polar polydimethylsiloxane column). The separated compound then enters the mass spectrometer.

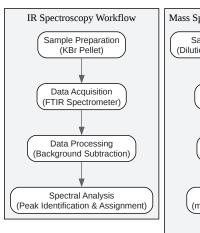
- Ionization: Electron Ionization (EI) is employed, with a standard electron energy of 70 eV.
- Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.

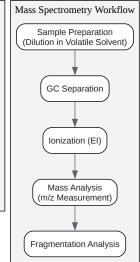
Visualization of Methodologies

The following diagrams illustrate the general workflows for the spectroscopic analyses described.





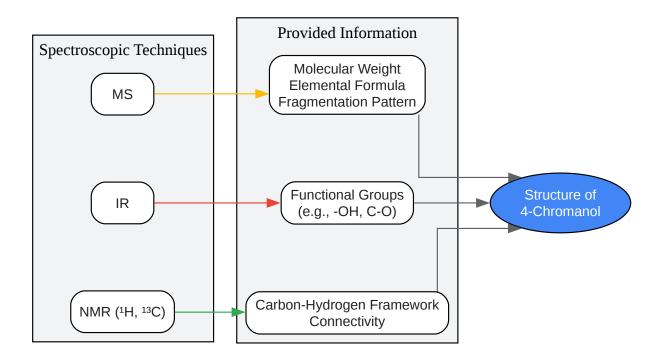




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Caption: General workflow for spectroscopic analysis.





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